
sodium;4-fluorobenzenesulfinate
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Overview
Description
Sodium 4-fluorobenzenesulfinate is an organic compound with the molecular formula C6H4FNaO2S. It is a white to off-white crystalline solid that is soluble in water, alcohol, and ether. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-fluorobenzenesulfinate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium under controlled temperature and pressure conditions. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{FSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{FNaO}_2\text{S} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of sodium 4-fluorobenzenesulfinate involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to remove impurities .
Types of Reactions:
Oxidation: Sodium 4-fluorobenzenesulfinate can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: This compound is often used in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and sulfuric acid are used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-fluorobenzenesulfonic acid.
Reduction: 4-fluorothiophenol.
Substitution: Various substituted benzenes depending on the nucleophile used
Scientific Research Applications
Synthetic Applications
Sodium 4-fluorobenzenesulfinate serves as a crucial building block in the synthesis of various organosulfur compounds. The following table summarizes some key synthetic applications:
Pharmaceutical Applications
Sodium 4-fluorobenzenesulfinate has been investigated for its role in modifying pharmaceutical compounds. A notable study demonstrated its use in the late-stage modification of hydralazine, a common antihypertensive drug, showcasing its potential to enhance drug efficacy and selectivity .
Development of Antiradiation Drugs
Research has highlighted the synthesis of disulfide-derived sodium sulfinates, including sodium 4-fluorobenzenesulfinate, as promising candidates for antiradiation therapies at low doses with minimal toxicity. These compounds exhibited significant biological activity and stability .
Photocatalytic Applications
Recent advancements have shown that sodium sulfinates can be employed in photocatalytic reactions for carbon-sulfur bond formation, opening new pathways for synthesizing complex sulfur-containing compounds under mild conditions .
Mechanism of Action
The mechanism of action of sodium 4-fluorobenzenesulfinate involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium 4-methylbenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
Comparison: Sodium 4-fluorobenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its non-fluorinated counterparts. The fluorine atom also enhances the compound’s stability and resistance to degradation .
Q & A
Q. Basic: What are the established laboratory synthesis methods for sodium 4-fluorobenzenesulfinate?
Answer:
Sodium 4-fluorobenzenesulfinate is synthesized via sulfonyl chloride intermediate routes. A validated method involves reacting 4-fluorobenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) and sodium hydrogen carbonate (NaHCO₃) in a refluxing water-DMSO mixture for 2 hours. Bromochloromethane (CH₂BrCl) is then added in situ with catalytic tetrabutylammonium bromide (TBAB), yielding the product at 75°C (65% yield) . Alternative protocols use dimethylformamide (DMF) as a solvent for nucleophilic substitution reactions, achieving 82% yield over two steps when coupled with N-bromosuccinimide (NBS) and AIBN .
Q. Basic: Which analytical techniques are critical for characterizing sodium 4-fluorobenzenesulfinate?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm fluorine substitution and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (182.15 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1120 cm⁻¹ (S=O stretching) and ~680 cm⁻¹ (C-F) confirm functional groups .
- Elemental Analysis : Quantifies sodium and sulfur content to assess purity .
Q. Advanced: How can reaction parameters be optimized to enhance synthesis yield?
Answer:
Yield optimization requires:
- Solvent Selection : DMSO-water mixtures improve intermediate solubility vs. pure DMF .
- Catalyst Use : TBAB enhances bromide displacement efficiency in biphasic systems .
- Temperature Control : Maintaining 75°C during bromochloromethane addition minimizes side reactions .
- In Situ Intermediate Isolation : Avoiding isolation of sodium sulfite intermediates reduces decomposition risks .
Q. Advanced: What strategies stabilize sodium 4-fluorobenzenesulfinate during reactive transformations?
Answer:
Instability arises from sulfinate group oxidation. Mitigation strategies include:
- Anhydrous Conditions : Use of dry DMF or THF under nitrogen atmosphere .
- Low-Temperature Storage : Store at -20°C in amber vials to prevent light/heat degradation.
- Immediate Use in Subsequent Steps : Directly employ in reactions like Pd-catalyzed couplings to avoid prolonged storage .
Q. Data Contradiction: Why do reported yields vary across studies (e.g., 65% vs. 82%)?
Answer:
Yield discrepancies stem from:
- Reagent Purity : Impurities in 4-fluorobenzenesulfonyl chloride reduce conversion efficiency.
- Catalyst Loading : TBAB quantity (catalytic vs. stoichiometric) affects bromide displacement kinetics .
- Workup Protocols : Column chromatography (petroleum ether/ethyl acetate) vs. filtration impacts recovery rates .
Q. Application: How is this compound utilized in designing bioactive molecules?
Answer:
It serves as a key sulfone precursor in medicinal chemistry:
- Pyrrolidinylsulfones : Acts as a nucleophile in SN2 reactions to form sulfone-containing kinase inhibitors (e.g., antitumor agents) .
- Antimicrobial Agents : Derivatives like chloromethylarylsulfones target nitroreductases in anaerobic pathogens .
- Prodrug Activation : Sulfinate groups enable pH-sensitive drug release in targeted therapies .
Q. Safety: What protocols ensure safe handling in experimental workflows?
Answer:
Properties
IUPAC Name |
sodium;4-fluorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUCRSPMBZLMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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